1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
This compound is a hybrid heterocyclic molecule combining a 4,6-difluorobenzo[d]thiazole core, an azetidine ring, and a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate moiety. The presence of fluorine atoms likely enhances metabolic stability and binding affinity, while the azetidine ring contributes to conformational rigidity.
Properties
IUPAC Name |
[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyl-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c1-21-4-2-3-11(15(21)23)16(24)25-10-7-22(8-10)17-20-14-12(19)5-9(18)6-13(14)26-17/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMWDPANKFYWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)OC2CN(C2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound is structurally related to two classes of molecules:
Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds 1l and 2d from –4).
Azetidine-containing benzothiazoles (e.g., 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol from ).
Comparative Analysis
Table 1: Structural and Physical Properties
Key Observations:
- The target compound’s dihydropyridine carboxylate group differentiates it from 1l and 2d , which feature ester-linked dicarboxylates and bulky substituents (e.g., nitroaryl, phenethyl). This may influence solubility and bioavailability.
- Compared to the hydroxylated azetidine in , the target compound’s carboxylate ester likely enhances lipophilicity, altering membrane permeability.
- Fluorination at the 4,6-positions of the benzothiazole (shared with ) is absent in 1l and 2d , suggesting improved metabolic stability and target binding in the target compound.
Spectroscopic and Analytical Comparisons
NMR Spectroscopy
- Target Compound : Expected ¹H NMR signals include:
- Aromatic protons from the difluorobenzo[d]thiazole (δ 7.5–8.5 ppm, split due to fluorine coupling).
- Azetidine protons (δ 3.5–4.5 ppm for CH₂ and CH groups).
- Dihydropyridine protons (δ 6.0–7.0 ppm for olefinic H and δ 3.0–3.5 ppm for methyl groups).
- Compound 1l/2d : ¹H NMR data for 1l and 2d show distinct aromatic (δ 7.0–8.5 ppm) and aliphatic (δ 1.0–5.0 ppm) signals due to nitroaryl and ester groups .
Mass Spectrometry
- The target compound’s HRMS would exhibit a molecular ion peak at m/z 427.4 (calculated for C₁₉H₁₅F₂N₃O₃S). In contrast, 1l and 2d showed HRMS consistent with their higher molecular weights (~600–650 m/z) .
Q & A
Q. Example Workflow :
Perform DFT to identify energetically favorable pathways.
Validate with microkinetic modeling.
Refine using experimental data iteratively .
Basic Question: How to purify the compound from byproducts?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>95%) .
Advanced Question: What mechanistic insights can isotopic labeling provide?
Answer:
- Labeling : Track oxygen transfer in the dihydropyridine 2-oxo group to confirm hydrolysis or redox mechanisms .
- Deuterium Exchange Studies : Probe hydrogen bonding interactions in the azetidine ring using -NMR .
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps in fluorobenzo[d]thiazole formation .
Basic Question: How to assess compound stability under varying conditions?
Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Expose to 0.1M HCl/NaOH at 25°C and 40°C for 24h.
- Oxidative Stress : Treat with 3% HO.
- Light/Heat : UV irradiation (254 nm) and 60°C storage for 48h .
- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., hydrolysis of the ester linkage) .
Advanced Question: How to design SAR studies for derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
